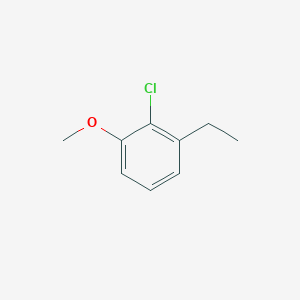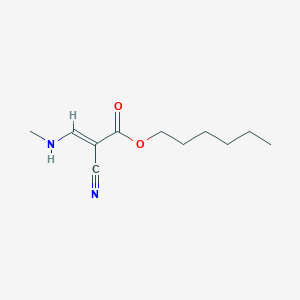
Hexyl 3-(methylamino)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-(methylamino)-2-cyanoacrylate is a chemical compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This compound is particularly interesting due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(methylamino)-2-cyanoacrylate typically involves the reaction of hexyl cyanoacetate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hexyl cyanoacetate and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Hexyl cyanoacetate is added to a solution of methylamine in the chosen solvent. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the starting materials.
Continuous Stirring: To ensure uniformity and complete reaction, continuous stirring is employed.
Automated Systems: Automated systems control the temperature, pressure, and reaction time to optimize yield and purity.
Purification: Industrial purification methods include distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-(methylamino)-2-cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form long chains, making it useful as an adhesive.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding acids and amines.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Hydrolysis: Occurs in the presence of water or aqueous acids/bases.
Major Products
Polymerization: Produces poly(this compound).
Substitution: Yields substituted cyanoacrylates.
Hydrolysis: Results in hexyl cyanoacetate and methylamine derivatives.
Scientific Research Applications
Hexyl 3-(methylamino)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for polymer synthesis and in the study of polymerization kinetics.
Biology: Employed in tissue engineering and as a bioadhesive for wound closure.
Medicine: Investigated for its potential in drug delivery systems and as a surgical adhesive.
Industry: Utilized in the production of high-strength adhesives for various materials.
Mechanism of Action
The mechanism of action of Hexyl 3-(methylamino)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. This reactivity facilitates the formation of long polymer chains. The molecular targets include hydroxyl and amine groups present in the substrates, leading to strong adhesive bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate: Commonly used in superglues.
Butyl 2-cyanoacrylate: Used in medical adhesives.
Octyl 2-cyanoacrylate: Preferred for its flexibility and lower toxicity in medical applications.
Uniqueness
Hexyl 3-(methylamino)-2-cyanoacrylate is unique due to its specific hexyl and methylamino substituents, which impart distinct properties such as enhanced flexibility and specific reactivity. These properties make it suitable for specialized applications where other cyanoacrylates may not perform as effectively.
Properties
CAS No. |
89268-96-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
hexyl (E)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C11H18N2O2/c1-3-4-5-6-7-15-11(14)10(8-12)9-13-2/h9,13H,3-7H2,1-2H3/b10-9+ |
InChI Key |
IWKCZDGXQDWTQR-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/C(=C/NC)/C#N |
Canonical SMILES |
CCCCCCOC(=O)C(=CNC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
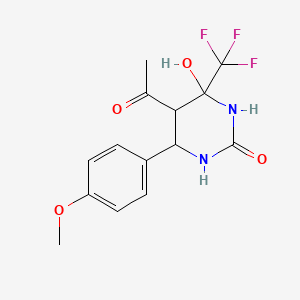
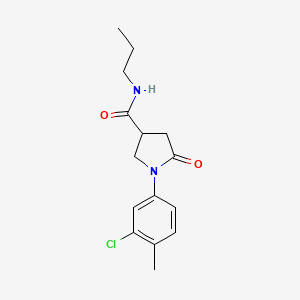
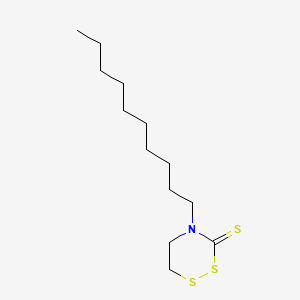
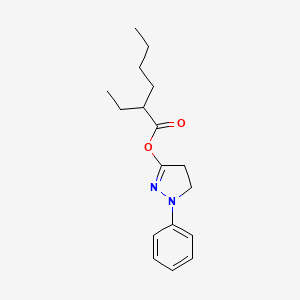
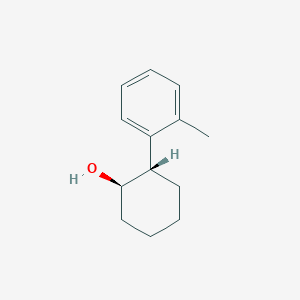
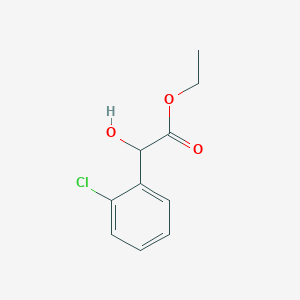
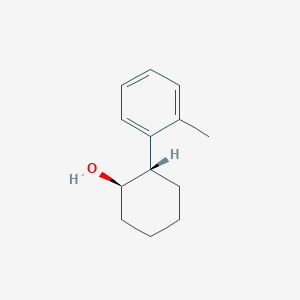
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
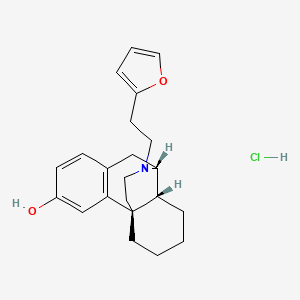

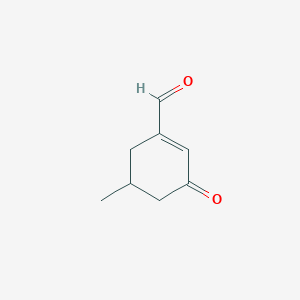
![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
